molecular formula C12H16O4 B1281184 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 59212-11-2

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1281184
CAS No.: 59212-11-2
M. Wt: 224.25 g/mol
InChI Key: FUSMQKBNNJVGSB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propanoic acid moiety attached to the benzene ring

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . This interaction is crucial for the compound’s role in metabolic pathways and its influence on cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to stimulate γ globin gene expression and erythropoiesis in vivo, which is significant for the treatment of β hemoglobinopathies and other anemias . Additionally, it can inhibit cellular physiology and has antimicrobial properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with aromatic-amino-acid aminotransferase, which plays a role in the metabolism of aromatic amino acids . This interaction can lead to significant changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause delayed and immediate effects from short and long-term exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as stimulating erythropoiesis and inhibiting cellular physiology . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to further reactions to introduce the propanoic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper chromite or palladium on carbon may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both methoxy groups and the methyl-substituted propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMQKBNNJVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482824
Record name 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59212-11-2
Record name 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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